Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Overview
Description
Methanesulfonamide, N-(1-cyano-1-methylethyl)-, is a chemical compound that is part of a broader class of methanesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety. The methanesulfonamide moiety is a common feature in various compounds that have been studied for their conformational properties, biological activity, and potential applications in organic synthesis and microbial metabolism.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can involve various chemical reactions. For instance, the one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides is achieved by reacting with terminal acetylenes in the presence of a palladium catalyst . Additionally, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have been developed as N-acylation reagents, indicating the versatility of methanesulfonamide derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N—H bond and the presence of various substituents on the aromatic ring. Studies have shown that the conformation of the N—H bond can be syn or anti to the substituents on the benzene ring, which can influence the compound's biological activity and intermolecular interactions . The geometric parameters of these compounds, such as bond and torsion angles, are similar to other methanesulfonanilides, with some differences that are specific to each derivative.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions. For example, they can form cyclic dimers in solution or chain associates via hydrogen bonding in crystal structures . They can also undergo protonation by strong acids or form solvate H-complexes with weaker acids . The reactivity of the sulfonamide group is also exploited in the reductive ring-opening of O-benzylidene acetals, where methanesulfonic acid serves as a catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group imparts strong acidity to the compounds, making them key intermediates in the biogeochemical cycling of sulfur . The amide hydrogen atom's position relative to the plane of the benzene ring is significant for the compound's biological activity, as it determines the availability of the hydrogen atom to receptor molecules . The compounds' ability to form hydrogen bonds leads to various packing structures in the solid state, such as chains or ribbonlike structures .
Scientific Research Applications
Chemoselective N-Acylation
Methanesulfonamide derivatives have been studied for their ability to act as chemoselective N-acylation reagents. Specifically, N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have shown good chemoselectivity in N-acylation reactions, based on structure-reactivity relationship studies (Kondo et al., 2000).
Pd-Catalyzed N-Arylation
Research has also focused on the use of methanesulfonamide in Pd-catalyzed cross-coupling reactions. A study reports the high-yielding cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a method to avoid genotoxic impurities (Rosen et al., 2011).
Structural Studies
Methanesulfonamide derivatives have been synthesized and their crystal structures analyzed, highlighting the intermolecular interactions and molecular geometries. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and related derivatives revealed insights into their supramolecular assembly (Dey et al., 2015).
Vibrational and NMR Studies
Density Functional Theory (DFT) has been employed to study the molecular conformation, NMR chemical shifts, and vibrational transitions of methanesulfonamide derivatives, enhancing the understanding of their molecular structure and behavior (Karabacak et al., 2010).
Synthesis and Characterization
New methanesulfonamide derivatives have been synthesized and characterized for potential antibacterial applications. The synthesis methods often involve the use of other chemicals, like sulfonamide compounds, and the resulting products are studied for their biological activities (Özdemir et al., 2009).
Asymmetric Dihydroxylations
Methanesulfonamide has been studied for its role in Sharpless asymmetric dihydroxylation processes. It was found to serve as a cosolvent and a general acid catalyst, influencing the reaction times and outcomes (Junttila & Hormi, 2009).
Safety And Hazards
The safety information for “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(2-cyanopropan-2-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXUNXWGAUQSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445976 | |
Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)methanesulfonamide | |
CAS RN |
103472-14-6 | |
Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-cyano-1-methylethyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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